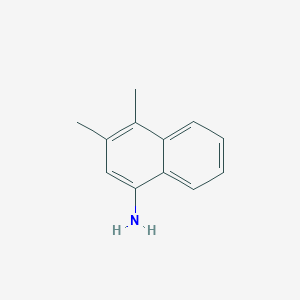

3,4-Dimethylnaphthalen-1-amine

Description

Significance of Aminonaphthalenes as Precursors in Chemical Synthesis

Aminonaphthalenes are fundamental precursors in the synthesis of a wide array of more complex organic molecules. nih.gov Their utility stems from the reactivity of the amino group, which can undergo various transformations, and the potential for substitution on the aromatic rings. They are instrumental in the creation of dyes, pharmaceuticals, and materials with specific optical and electronic properties. thieme-connect.com The synthesis of aminonaphthalene derivatives is often achieved through methods like the Bucherer reaction, which converts naphthols to naphthylamines. cookechem.com

Scope and Academic Research Trajectories for Substituted Naphthalene-1-amines

Academic research into substituted naphthalene-1-amines is diverse, with investigations into their synthesis, reactivity, and potential applications. Studies often focus on how different substituents on the naphthalene (B1677914) ring influence the compound's electronic properties, reactivity, and biological activity. For instance, research on N,N-dimethylnaphthalen-1-amine has explored its behavior in photochemical electron transfer reactions and electrophilic fluorination. acs.orgresearchgate.net The synthesis of various substituted aminonaphthalenes is a continuous area of development, with metal-catalyzed cross-coupling reactions and other novel methods being explored to create a library of compounds with tailored properties. thieme-connect.com

Structural Context of 3,4-Dimethylnaphthalen-1-amine within Naphthalene Chemistry

This compound is a specific isomer within the family of dimethyl-substituted naphthalene-1-amines. Its structure features a naphthalene core with an amine group at the 1-position and two methyl groups at the 3- and 4-positions. The placement of these methyl groups can be expected to influence the molecule's steric and electronic properties compared to the parent 1-naphthylamine (B1663977) or its N,N-dimethyl analogue.

While detailed research findings specifically for this compound are not extensively available in peer-reviewed literature, its fundamental properties can be cataloged.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 87031-39-8 | cookechem.comguidechem.com |

| Molecular Formula | C12H13N | cookechem.comguidechem.com |

| Molecular Weight | 171.24 g/mol | cookechem.com |

| Purity | 95+% | cookechem.com |

Detailed Research Findings

Specific experimental data on the synthesis and reactivity of this compound is limited in the public domain. However, general synthetic routes for analogous compounds can provide insight into its potential preparation and chemical behavior.

The synthesis of substituted aminonaphthalenes can be approached through various established methods in organic chemistry. For instance, the synthesis of 1-amino-3,4-dialkylnaphthalene-2-carbonitriles has been reported, suggesting pathways to introduce alkyl groups onto the naphthalene ring of an aminonaphthalene precursor. researchgate.net A plausible, though not explicitly documented, synthetic approach for this compound could involve the nitration of 1,2-dimethylnaphthalene (B110214) followed by reduction of the resulting nitro-intermediate to the amine. The synthesis of 1,8-dimethylnaphthalene (B165263) has been reported via multi-step sequences starting from 1-methylnaphthalene, indicating that the construction of the dimethylnaphthalene framework is a key challenge. umanitoba.ca

The reactivity of the amino group in this compound is expected to be similar to other naphthalene-1-amines, allowing for diazotization, acylation, and alkylation reactions. The methyl groups at the 3 and 4 positions would likely exert a steric influence on reactions involving the peri-position (C8) and an electronic influence on the aromatic system.

Research on closely related compounds, such as N,N-dimethylnaphthalen-1-amine, has shown that it participates in photochemical electron transfer mediated additions to electron-deficient alkenes. acs.org These reactions typically occur at the 4-position of the naphthalene ring. acs.org It is conceivable that this compound could undergo similar reactions, although the substitution pattern might alter the regioselectivity.

Table 2: Comparison of Related Naphthalene Compounds

| Compound Name | Key Research Finding | Reference |

|---|---|---|

| N,N-Dimethylnaphthalen-1-amine | Undergoes photochemical addition at the 4-position. | acs.org |

| 1-Amino-3,4-dialkylnaphthalene-2-carbonitriles | Synthesized and evaluated for antifungal activity. | researchgate.net |

| 1,8-Dimethylnaphthalene | Synthesized via multi-step methods from 1-methylnaphthalene. | umanitoba.ca |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-7-12(13)11-6-4-3-5-10(11)9(8)2/h3-7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBYETKAHYHGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3,4 Dimethylnaphthalen 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group in 3,4-Dimethylnaphthalen-1-amine is a key site for nucleophilic attack and derivatization. Its reactivity is characteristic of primary aromatic amines, allowing for the synthesis of a wide array of derivatives.

Formation of Schiff Bases and Imines

The condensation of primary amines with carbonyl compounds is a fundamental reaction for the formation of imines, commonly known as Schiff bases. chem960.com In this reaction, the nucleophilic amine nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule, often under acid catalysis, to yield the corresponding N-substituted imine.

The general mechanism involves an initial nucleophilic addition to form an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond. The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the imine product. Schiff bases derived from naphthalenamines are significant due to their applications in various fields, including coordination chemistry and materials science.

Table 1: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Acylation and Sulfonylation Reactions

Primary amines readily undergo acylation with acid chlorides or acid anhydrides to form amides. The reaction of this compound with an acylating agent involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl group, followed by the elimination of a leaving group (e.g., chloride). This transformation is a robust method for the synthesis of N-acylated derivatives. A base, such as pyridine (B92270) or sodium hydroxide, is often used to neutralize the acidic byproduct (e.g., HCl).

Similarly, sulfonylation occurs when this compound reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base, yielding a sulfonamide. These reactions are crucial for introducing protecting groups or for synthesizing compounds with specific electronic and biological properties.

Diazotization and Subsequent Transformations

One of the most significant reactions of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This process converts the primary amino group of this compound into a diazonium salt (-N₂⁺Cl⁻).

Aryl diazonium salts are highly versatile synthetic intermediates because the dinitrogen group (N₂) is an excellent leaving group. This allows for its replacement by a wide variety of nucleophiles in subsequent reactions.

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. This provides a reliable method for introducing these functionalities onto the naphthalene (B1677914) ring at the position of the original amine. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Azo Coupling: In the presence of an electron-rich aromatic compound (a coupling agent), such as phenols or other anilines, the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction. This results in the formation of an azo compound, characterized by the -N=N- linkage. Azo compounds are often brightly colored and are widely used as dyes. The reaction with 3,4-dimethylnaphthalen-1-diazonium salt would lead to the formation of novel azo dyes.

Condensation Reactions for Heterocycle Formation

The primary amine of this compound can serve as a key building block in the synthesis of heterocyclic compounds through condensation reactions. By reacting with bifunctional molecules, the amine can participate in cyclization to form new rings. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Electrophilic and Nucleophilic Reactions on the Naphthalene Core

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being influenced by the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the aromatic ring system through resonance. The methyl groups (-CH₃) are also weakly activating and ortho, para-directing.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Predicted Product(s) |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 2-Halo-3,4-dimethylnaphthalen-1-amine |

| Nitration | NO₂⁺ | 2-Nitro-3,4-dimethylnaphthalen-1-amine |

Nucleophilic Additions to the Naphthalene System

Nucleophilic addition reactions are fundamental processes in organic synthesis for forming new chemical bonds. nih.gov In the context of aromatic systems like naphthalene, these reactions typically require activation of the ring. For amines, a common transformation involves their reaction with aldehydes or ketones to form imines. libretexts.orglibretexts.org This process begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. openstax.org Subsequent acid-catalyzed dehydration yields the imine, a compound featuring a carbon-nitrogen double bond. openstax.org

The general mechanism for imine formation involves several key steps:

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine. openstax.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, converting it into a good leaving group (water). openstax.org

Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming an iminium ion. openstax.org

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.org

This reactivity is crucial as the resulting imine can act as a transient directing group, facilitating further functionalization of the naphthalene scaffold, for instance, in metal-catalyzed C-H activation reactions. nih.gov

Halogenation Studies on the Naphthalene Ring

Halogenation is a key transformation for modifying the electronic and steric properties of aromatic compounds. Studies on N,N-dimethylnaphthalen-1-amine, a close derivative of this compound, reveal insights into the regioselectivity of these reactions. Electrophilic fluorination using reagents like Selectfluor (1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) has been investigated. researchgate.net

Unlike 1,8-bis(dimethylamino)naphthalene (B140697) (a "proton sponge"), which undergoes selective fluorination at the ortho-position (C2), the reaction of N,N-dimethylnaphthalen-1-amine with these N-F reagents is less selective. researchgate.net It leads to complex mixtures and significant tarring, indicating high reactivity across multiple sites on the naphthalene ring. The products often include biaryls, biarylmethanes, and N-demethylated compounds. researchgate.net This complex outcome underscores the powerful activating effect of the dimethylamino group on the naphthalene system towards electrophiles.

| Reagent | Substrate | Observation |

| Selectfluor | N,N-dimethylnaphthalen-1-amine | Strong tarring, formation of complex mixtures. researchgate.net |

| NFSI | N,N-dimethylnaphthalen-1-amine | Strong tarring, formation of complex mixtures. researchgate.net |

| Selectfluor | 1,8-bis(dimethylamino)naphthalene | Selective fluorination at the ortho-position. researchgate.net |

Cross-Coupling and C-H Activation Reactions Involving the Naphthalene Scaffold

The naphthalene scaffold of this compound is amenable to advanced synthetic modifications through cross-coupling and C-H activation reactions. These methods offer powerful tools for constructing complex molecular architectures.

Palladium-Catalyzed Coupling Reactions for Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For naphthylamine derivatives, palladium-catalyzed C–H activation provides a direct route to arylated and alkylated products. For instance, 1-naphthylamines can undergo palladium-catalyzed C–H bond alkylation at the C8 position with dichloroalkanes. rsc.org This regioselectivity is directed by the amine group, which forms a stable five-membered palladacycle intermediate. nih.gov

While direct arylation of the this compound core is subject to specific directing group strategies, the principles are well-established. Palladium-catalyzed transformations often face challenges with free amines due to potential side reactions, but these can be overcome. nih.gov The products of such C-H functionalization are valuable precursors for synthesizing polyfunctionalized and fused polycyclic amine structures. rsc.org

Copper-Mediated Transformations

Copper-mediated reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed processes. These transformations are effective for C-H functionalization, including amination and fluorination. In one protocol, copper mediates the ortho-C-H amination of anilines using an oxalamide directing group, with DMF serving as the amination source. nih.gov This highlights the potential for directed C-H functionalization on amine-containing aromatic systems.

Furthermore, copper catalysis is instrumental in the radiofluorination of aryl pinacol (B44631) boronates, a key step in synthesizing radiotracers for medical imaging. mdpi.com The use of catalysts like Cu(OTf)₂Py₄ facilitates the efficient incorporation of ¹⁸F onto aryl scaffolds. mdpi.com Such methodologies could be adapted for the selective functionalization of boronate-derivatized this compound. Copper has also been employed to catalyze the one-pot, three-component thioamination of 1,4-naphthoquinone, demonstrating its utility in building complex naphthalene-based structures. researchgate.net

Photoinduced Electron Transfer Mediated Additions to Alkenes

Photochemical methods offer unique reaction pathways driven by light energy. N,N-dimethylnaphthalen-1-amine participates in photoinduced electron transfer (PET) mediated additions to electron-deficient alkenes, such as α,β-unsaturated carboxylates. figshare.comacs.org In this reaction, the excited state of the naphthylamine donates an electron to the alkene, initiating the addition process. researchgate.net

The reaction exhibits distinct regioselectivity, with the addition occurring primarily at the C4 position of the N,N-dimethylnaphthalen-1-amine ring and exclusively at the α-position of the alkene. figshare.com A minor regioisomer resulting from addition at the C5 position of the naphthylamine is also observed. figshare.com The efficiency of this transformation is sensitive to reaction conditions. A physicochemical study revealed that the fluorescence quenching of the naphthylamine is diffusion-controlled and that a rapid back-electron transfer can inhibit the reaction at low concentrations. acs.org To achieve an efficient transformation, the presence of a proton donor (like water) and an excess of the naphthylamine derivative is necessary. figshare.com The proposed mechanism involves a contact radical ion pair. figshare.com

| Alkene Reactant | Naphthylamine Derivative | Major Addition Site on Naphthylamine | Key Condition |

| α,β-unsaturated carboxylate | N,N-dimethylnaphthalen-1-amine | C4-position figshare.comfigshare.com | Excess naphthylamine, presence of a proton donor. acs.org |

| Sterically hindered furanone | N,N-dimethylnaphthalen-1-amine | C4-position | Less reactive under standard conditions; can be transformed using heterogeneous photocatalysis with TiO₂. acs.org |

Synthesis of Polyfunctionalized Naphthalene-1-amine Architectures

The derivatization of this compound serves as a gateway to more complex, polyfunctionalized molecular architectures. The strategic application of the reactions described above allows for the controlled introduction of various substituents onto the naphthalene core.

For example, palladium-catalyzed C-H alkylation at the C8 position of 1-naphthylamine (B1663977) derivatives with dichloroalkanes yields products that are primed for further transformation. rsc.org A subsequent one-step treatment of these alkylated products can lead to the construction of fused polycyclic amines, demonstrating a direct path from simple naphthylamines to complex heterocyclic systems. rsc.org Similarly, silver-catalyzed C4-H amination of 1-naphthylamine derivatives using a picolinamide (B142947) directing group provides a facile route to 4-aminated products, which can be further functionalized through alkylation and arylation. mdpi.com These strategies showcase how the inherent reactivity of the naphthalene-1-amine scaffold can be harnessed to build diverse and complex molecular structures.

Access to Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. Aromatic amines are common precursors for the construction of nitrogen-containing heterocycles. Conceptually, the amino group of this compound can participate in various cyclization reactions to form fused systems.

Potential, though not explicitly documented, synthetic routes could include:

Skraup and Doebner-von Miller reactions: These classic methods for quinoline (B57606) synthesis involve the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds or glycerol (B35011) under acidic conditions. Applying these methods to this compound could theoretically yield benzo[h]quinoline (B1196314) derivatives. The methyl groups on the naphthalene ring would influence the regioselectivity and reactivity of the cyclization.

Friedländer annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. While this compound itself is not a ketone or aldehyde, its derivatives could be employed in such synthetic strategies.

Pictet-Spengler reaction: This reaction leads to the formation of tetrahydroisoquinolines from the cyclization of a β-arylethylamine with an aldehyde or ketone. N-alkylation of this compound followed by appropriate functionalization could create precursors for such cyclizations, resulting in complex fused systems.

A hypothetical reaction scheme for the formation of a benzo[h]quinoline derivative is presented below. It is important to reiterate that this is a conceptual pathway and has not been specifically reported for this compound.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Glycerol | H₂SO₄, nitrobenzene | 5,6-Dimethylbenzo[h]quinoline (Hypothetical) |

Construction of Oligomeric Naphthalene Derivatives

The synthesis of oligomeric naphthalene derivatives is of interest for the development of novel materials with specific electronic and photophysical properties. The construction of such oligomers from this compound would likely involve the formation of new carbon-carbon or carbon-nitrogen bonds to link the naphthalene units.

Potential strategies for oligomerization, while not specifically documented for this compound, could be inferred from general methods in polymer and materials chemistry:

Oxidative Coupling: Aromatic amines can undergo oxidative coupling reactions to form azo compounds or polymeric structures. Treatment of this compound with oxidizing agents could potentially lead to the formation of dimeric or oligomeric structures linked by N=N or C-C bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the naphthalene ring of this compound, for instance, through halogenation, would provide a handle for well-established cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. These methods are powerful tools for the construction of well-defined oligomers. For example, a bromo-derivative of this compound could be coupled with a boronic acid derivative of the same molecule to form a dimer.

The table below outlines a conceptual approach to the synthesis of a dimeric naphthalene derivative using a palladium-catalyzed coupling reaction. This represents a potential synthetic route rather than a documented procedure.

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product |

| Bromo-3,4-dimethylnaphthalen-1-amine (Hypothetical) | 3,4-Dimethylnaphthalen-1-ylboronic acid (Hypothetical) | Pd(PPh₃)₄, base | Dimer of this compound linked by a C-C bond (Hypothetical) |

Coordination Chemistry and Catalytic Applications of Naphthalene 1 Amine Derived Ligands

Design and Synthesis of Naphthalene-1-amine-Based Ligands

The design of ligands based on the naphthalene-1-amine scaffold is a strategic process aimed at creating molecules with specific coordination properties. The inherent characteristics of the naphthalene (B1677914) moiety, such as its planarity and extended π-system, provide a stable framework for the ligand. The amine group at the 1-position is a key functional group that can be readily modified to generate a diverse range of ligand types. The presence of methyl groups, as in 3,4-Dimethylnaphthalen-1-amine , can influence the ligand's steric bulk and electronic donating ability, which in turn affects the geometry and reactivity of the corresponding metal complexes.

N,N'-disubstituted diaminonaphthalene ligands are a class of bidentate ligands that can be synthesized from diaminonaphthalene precursors. While direct literature on the use of "this compound" to form a diaminonaphthalene is scarce, the general synthetic strategies are well-established. For instance, 1,8-diaminonaphthalene (B57835) is a common starting material for the synthesis of "proton sponge" type ligands. Analogously, a hypothetical 3,4-dimethyl-1,x-diaminonaphthalene could be derivatized. The synthesis of N,N'-disubstituted ligands typically involves the alkylation or arylation of the amino groups.

A general synthetic route could involve the reaction of a suitable diaminonaphthalene derivative with alkyl or aryl halides. The steric hindrance introduced by the dimethyl substitution pattern in a hypothetical 3,4-dimethyl-1,x-diaminonaphthalene would be expected to influence the coordination geometry of the resulting metal complexes.

Table 1: Representative N,N'-Disubstituted Diaminonaphthalene Ligands and their Properties

| Ligand Name | Substituent (R) | Precursor | Potential Metal Coordination |

|---|---|---|---|

| N,N'-dimethyl-1,8-diaminonaphthalene | Methyl | 1,8-diaminonaphthalene | Bidentate, Chelating |

| N,N'-diphenyl-1,8-diaminonaphthalene | Phenyl | 1,8-diaminonaphthalene | Bidentate, Chelating |

This table presents representative examples of N,N'-disubstituted diaminonaphthalene ligands to illustrate the types of structures that could be conceptually derived from a dimethyl-substituted diaminonaphthalene precursor.

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net Naphthalene-1-amines, including substituted derivatives like This compound , are excellent precursors for the synthesis of a wide variety of Schiff base ligands. neliti.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often catalyzed by a small amount of acid. neliti.com

The general synthesis of a Schiff base ligand from This compound would involve its reaction with a selected aldehyde or ketone. The choice of the carbonyl compound allows for the introduction of additional donor atoms (e.g., O, N, S) into the ligand framework, thereby increasing its denticity. For example, reaction with salicylaldehyde (B1680747) would result in a bidentate [N,O] ligand, while reaction with 2-pyridinecarboxaldehyde (B72084) would yield a bidentate [N,N] ligand. The electronic properties of the resulting Schiff base can be tuned by the substituents on the aldehyde or ketone.

Table 2: Examples of Schiff Base Ligands Derived from Naphthalene-1-amine Analogues

| Naphthalene-1-amine Derivative | Carbonyl Compound | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|---|

| 1-Naphthylamine (B1663977) | Salicylaldehyde | Bidentate | N, O |

| 1-Naphthylamine | 2-Pyridinecarboxaldehyde | Bidentate | N, N |

| 1-Naphthylamine | 2-Acetylpyridine | Bidentate | N, N |

This table provides examples of Schiff base ligands synthesized from the parent 1-naphthylamine, illustrating the versatility of this synthetic approach which is applicable to substituted derivatives.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the context of naphthalene-based ligands, atropisomerism can be observed in derivatives of 1,1'-binaphthyl-2,2'-diamine (BINAM). While not directly derived from a single naphthalene-1-amine unit, the synthesis of axially chiral N-C atropisomers of naphthalene-1,2-diamines has been achieved through methods such as direct enantioselective C-H amination. researchgate.net This approach allows for the construction of chiral ligands that are valuable in asymmetric catalysis. researchgate.net

The synthesis of such ligands often involves the reaction of an N-aryl-2-naphthylamine with an aminating agent in the presence of a chiral catalyst, such as a chiral phosphoric acid. researchgate.net The steric and electronic properties of the substituents on both the naphthalene and the N-aryl group can significantly influence the yield and enantioselectivity of the reaction. While no specific examples involving a 3,4-dimethyl substituted naphthalene precursor are available, the general methodology could potentially be adapted.

Transition Metal Complexes with Naphthalene-1-amine Ligands

Ligands derived from naphthalene-1-amines are capable of coordinating with a wide range of transition metals to form stable complexes. uomphysics.netcore.ac.uk The coordination mode of the ligand and the geometry of the resulting complex are influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the steric and electronic properties of the substituents on the ligand.

The synthesis of transition metal complexes with naphthalene-1-amine derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. uomphysics.net The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide. The reaction conditions, such as temperature and reaction time, are optimized to obtain the desired product in high yield and purity.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N in Schiff bases).

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed information about the structure of the ligand in solution.

Elemental Analysis: To confirm the empirical formula of the complex.

Table 3: Representative Metal Complexes of Naphthalene-1-amine Derived Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Characterization Methods |

|---|---|---|---|

| Schiff Base [N,O] | Cu(II) | Square Planar | X-ray Diffraction, IR, UV-Vis |

| Schiff Base [N,N] | Ni(II) | Tetrahedral | Magnetic Susceptibility, UV-Vis |

| Diaminonaphthalene | Co(II) | Octahedral | Elemental Analysis, IR |

This table provides a summary of representative metal complexes formed with different types of naphthalene-1-amine derived ligands, illustrating the diversity of possible structures.

The electronic properties of transition metal complexes with naphthalene-1-amine derived ligands are of significant interest as they determine the potential applications of these complexes in areas such as catalysis and materials science. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals that dictate the electronic structure of the complex.

Computational methods, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the electronic properties and metal-ligand interactions. mdpi.com These studies can provide insights into:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and composition of the HOMO and LUMO are crucial for understanding the reactivity and electronic transitions of the complex. mdpi.com

Charge Distribution: Analysis of the charge distribution can reveal the extent of charge transfer between the metal and the ligand.

Metal-Ligand Bonding: Computational methods can be used to analyze the nature of the coordinate bonds, including their covalent and electrostatic contributions.

The electronic properties are also studied experimentally using techniques such as UV-Visible spectroscopy, which probes the d-d transitions and charge transfer bands, and cyclic voltammetry, which provides information about the redox behavior of the complex. The substituents on the naphthalene ring of the ligand, such as the methyl groups in This compound , are expected to influence the electronic properties of the resulting complexes by modifying the electron-donating ability of the ligand.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific applications of This compound in the requested areas of coordination chemistry and catalysis.

The search for research findings on ligands derived from this compound and their use in the specified contexts yielded the following results:

Catalytic Activity of Naphthalene-1-amine Complexes

Role in Asymmetric Catalysis:Similarly, a review of the literature on asymmetric catalysis does not show the application of ligands derived from this compound. Research in this field often involves ligands with specific chiral backbones to induce enantioselectivity, and there is no indication that this particular compound has been developed for such applications.nih.govnih.gov

Due to the lack of specific data on this compound within the outlined topics, it is not possible to provide a scientifically accurate and informative article as requested.

Theoretical and Computational Investigations of 3,4 Dimethylnaphthalen 1 Amine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Computational methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory offer deep insights into this electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide array of molecular properties with high accuracy. For 3,4-Dimethylnaphthalen-1-amine, a DFT analysis, typically using a basis set such as B3LYP/6-311G(d,p), would yield the optimized molecular geometry, vibrational frequencies, and key electronic parameters. researchgate.netresearchgate.net

These calculations provide a detailed picture of the molecule's ground state, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the dipole moment and the distribution of atomic charges can be determined, offering clues about the molecule's polarity and potential sites for intermolecular interactions.

Illustrative DFT-Calculated Properties for this compound Note: The following data are illustrative examples of what a DFT calculation would yield and are not derived from published experimental results.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -655.123 | Hartree |

| Dipole Moment | 1.58 | Debye |

| C(1)-N Bond Length | 1.395 | Å |

| C(3)-C(methyl) Bond Length | 1.510 | Å |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary participants in chemical reactions. nih.govnih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity and greater polarizability. nih.govirjweb.com These parameters, along with derived global reactivity descriptors like chemical hardness, potential, and electrophilicity index, can be calculated from the DFT results to predict the molecule's behavior in various chemical environments. nih.govirjweb.com

Illustrative FMO and Reactivity Descriptors for this compound Note: The following data are illustrative examples for theoretical discussion and are not based on published findings.

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -5.25 | eV |

| ELUMO | -0.95 | eV |

| HOMO-LUMO Gap (ΔE) | 4.30 | eV |

| Chemical Hardness (η) | 2.15 | eV |

| Electrophilicity Index (ω) | 1.89 | eV |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule and the barriers to its interconversion are fundamental to its function and stability. For molecules with hindered rotation around single bonds, unique stereochemical phenomena like atropisomerism can arise.

Atropisomerism is a form of axial chirality that occurs when rotation around a single bond is sufficiently hindered by steric bulk, allowing for the isolation of distinct rotational isomers (rotamers). nih.govscispace.com In molecules like substituted diarylamines or naphthalenamines, rotation around the C(aryl)-N bond can be restricted. nih.govbris.ac.uk The steric hindrance between the amine group and the ortho-substituents (in this case, the methyl group at the 4-position and the peri-hydrogen at the 8-position) on the naphthalene (B1677914) ring system can create a significant energy barrier to rotation.

Computational chemistry is an essential tool for quantifying this barrier. By performing a relaxed potential energy surface (PES) scan, where the dihedral angle of the C-N bond is systematically varied and the energy is calculated at each step, the rotational energy profile can be mapped. The energy difference between the ground state conformation and the highest-energy transition state corresponds to the rotational barrier.

Atropisomers are often classified based on their rotational energy barrier and corresponding half-life for racemization. academie-sciences.frnih.gov A barrier below ~20 kcal/mol typically leads to rapid interconversion at room temperature (Class 1), while higher barriers can result in separable, configurationally stable isomers (Class 2 and 3). academie-sciences.fr

Illustrative Rotational Barrier Calculation for this compound Note: This table presents hypothetical data to illustrate the concept of a calculated rotational barrier.

| Parameter | Value | Unit |

|---|---|---|

| Ground State Dihedral Angle (C4-C1-N-H) | 45.0 | Degrees |

| Transition State Dihedral Angle | 0.0 | Degrees |

| Calculated Rotational Barrier (ΔG‡) | 18.5 | kcal/mol |

| Atropisomer Class (Hypothetical) | Class 1 | - |

The specific conformation of this compound may be stabilized by weak intramolecular interactions. A potential interaction is a non-conventional hydrogen bond between one of the N-H protons of the amine group and the π-electron system of the adjacent aromatic ring or between an N-H proton and the nearby methyl group.

Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to analyze the electron density topology to identify and characterize these weak interactions. nih.govnih.gov The presence of a bond critical point (BCP) between the hydrogen and the interacting group, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, can confirm the existence and describe the nature of such an interaction.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is indispensable for mapping the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and intermediates, which are often difficult or impossible to observe experimentally. nih.govnih.gov

For this compound, a potential reaction for study would be electrophilic aromatic substitution. Theoretical calculations can be used to model the reaction pathway, starting from the reactants, through the transition state(s), to the final products. researchgate.net By calculating the energies of all species along the reaction coordinate, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. nih.govresearchgate.net This information is vital for predicting reaction rates and understanding regioselectivity—for instance, why an electrophile might preferentially attack at a specific position on the naphthalene ring. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

Transition State Analysis and Reaction Pathways

The exploration of a chemical reaction's mechanism hinges on the identification and characterization of its transition state—the fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these transient structures and mapping out the most plausible reaction pathways.

In the context of reactions involving substituted naphthalen-1-amines, such as electrophilic aromatic substitution, computational studies would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product, thereby confirming that the identified transition state is indeed the one that links the intended species.

For a hypothetical electrophilic substitution reaction on this compound, transition state analysis would reveal the energy barriers associated with the attack at different positions on the naphthalene ring. This would, in turn, provide a quantitative measure of the kinetic favorability of each possible reaction pathway.

A study on the aromatic nucleophilic substitution of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines utilized DFT calculations (B3LYP/6-31G*) to rationalize the observed reactivity order. The energy of the Meisenheimer complexes, which act as reaction intermediates, was found to be a key determinant of the reaction rate. scirp.orgscirp.orgresearchgate.net This approach of analyzing the stability of intermediates provides a valuable framework for understanding the reaction pathways of related compounds like this compound.

Table 1: Hypothetical Energy Profile for Electrophilic Bromination of this compound at C2 and C5 Positions

| Species | Relative Energy (kcal/mol) - C2 Attack | Relative Energy (kcal/mol) - C5 Attack |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +18.5 |

| Sigma Complex (Intermediate) | +5.7 | +8.9 |

| Transition State 2 | +7.1 | +10.3 |

| Products | -10.4 | -8.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the electrophilic bromination of this compound are not available.

Regioselectivity Prediction and Rationalization

Regioselectivity, the preference for bond formation at one position over another, is a cornerstone of organic synthesis. Computational chemistry offers robust tools to predict and rationalize the regiochemical outcomes of reactions involving aromatic compounds. For this compound, the directing effects of the amino and methyl groups will govern the position of electrophilic attack.

The amino group is a powerful activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will determine the ultimate regioselectivity.

Computational methods can predict regioselectivity through the analysis of various electronic parameters:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting the electron-rich regions that are susceptible to electrophilic attack.

Fukui Functions: These functions, derived from conceptual DFT, quantify the change in electron density at a particular point in a molecule when an electron is added or removed. They can be used to identify the most nucleophilic sites.

Calculated Activation Energies: By computing the energy barriers for attack at all possible positions, the kinetically favored product can be identified.

A study on the electrophilic fluorination of N,N-dimethylnaphthalen-1-amine with N-F reagents showed that the reaction leads to a mixture of products, with the ortho- and para-fluoro derivatives being formed. researchgate.net This experimental observation is in line with the expected directing effects of the dimethylamino group. Computational analysis of the partial charge distribution in related N-arylacetamides was found to support the experimentally observed fluorination regiochemistry. researchgate.net Such computational approaches could be applied to this compound to predict the most likely sites of electrophilic substitution.

Table 2: Predicted Regioselectivity for Electrophilic Attack on this compound Based on Calculated Parameters

| Position | Relative Activation Energy (kcal/mol) | Fukui Function (f-) | Predicted Major Product |

| C2 | 0.0 | 0.25 | Yes |

| C5 | +3.3 | 0.18 | No |

| C6 | +5.1 | 0.12 | No |

| C7 | +4.8 | 0.14 | No |

| C8 | +2.9 | 0.20 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes only. The values are based on general principles of electrophilic aromatic substitution and would require specific DFT calculations for this compound for verification.

Investigation of Electron Transfer Processes

Electron transfer is a fundamental process in many chemical and biological systems. The ability of this compound to participate in electron transfer processes can be investigated using computational methods. These studies typically focus on calculating key properties that govern electron transfer rates, such as:

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP indicates a greater propensity to act as an electron donor.

Electron Affinity (EA): The energy released when an electron is added to the molecule. A higher EA suggests a greater ability to act as an electron acceptor.

Reorganization Energy: The energy required to distort the geometry of the molecule from its neutral to its ionized state and vice versa. Lower reorganization energies facilitate faster electron transfer.

Theoretical studies on photo-induced electron transfer in donor-acceptor systems often involve naphthalene derivatives. sharif.edu Computational methods can be used to calculate the electronic coupling between the donor and acceptor moieties, which is a crucial factor in determining the rate of electron transfer. While specific studies on this compound are lacking, the electronic properties of naphthalene and its derivatives have been the subject of computational analysis. For instance, DFT and Hartree-Fock methods have been used to examine the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, of naphthalene. samipubco.com The HOMO energy is directly related to the ionization potential and the molecule's ability to donate an electron.

Table 3: Calculated Electronic Properties Relevant to Electron Transfer for Naphthalene and a Hypothetical this compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Ionization Potential (eV) |

| Naphthalene | -6.13 | -1.38 | 8.12 |

| This compound (Hypothetical) | -5.25 | -0.95 | 7.20 |

Note: The data for naphthalene is from a DFT/aug-cc-pVQZ study. samipubco.com The data for this compound is hypothetical and estimated based on the expected electronic effects of the amino and methyl substituents.

Quantitative Structure-Reactivity Relationships (QSAR) in Naphthalene-1-amines

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. In the context of naphthalene-1-amines, a QSAR study would aim to develop a predictive model for a specific type of reactivity, such as the rate of a particular reaction or the equilibrium constant.

To build a QSAR model, a set of structurally related naphthalene-1-amines with known reactivity data is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as:

Electronic: e.g., HOMO/LUMO energies, partial charges.

Steric: e.g., molecular volume, surface area.

Hydrophobic: e.g., the partition coefficient (log P).

Topological: e.g., molecular connectivity indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the observed reactivity.

While no specific QSAR studies on the chemical reactivity of this compound were found, QSAR investigations have been conducted on other naphthalene derivatives for various biological activities. For example, a study on substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P) and HOMO energies in describing their antimicrobial activity. nih.gov Another QSAR study on the mutagenic potency of aromatic amines highlighted the significance of hydrophobicity and electronic factors. samipubco.com These studies demonstrate the utility of the QSAR approach in understanding the structure-property relationships of naphthalene derivatives, a methodology that could be extended to the chemical reactivity of naphthalene-1-amines.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Aromatic Amines

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | Dipole Moment | Polarity of the molecule |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | Log P | Partitioning between octanol and water |

| Topological | Wiener Index | Molecular branching |

Advanced Analytical Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable tools in chemical research, providing detailed information about molecular structure, bonding, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary technique for elucidating the precise molecular structure of 3,4-Dimethylnaphthalen-1-amine. While specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature, a hypothetical analysis would involve the following:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system and the protons of the two methyl groups and the amine group. The chemical shifts, integration values, and coupling patterns (multiplicity) of these signals would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the signals would help to distinguish between the aromatic carbons of the naphthalene core, the methyl carbons, and the carbon atom bonded to the amino group.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the positions of the methyl groups and the amine group on the naphthalene ring.

Solid-State NMR: In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide valuable information about the structure and packing of this compound in the solid state.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| δ 7.0-8.0 | Multiplets |

| δ 4.0-5.0 | Broad Singlet |

| δ 2.3-2.5 | Singlet |

| δ 2.2-2.4 | Singlet |

Note: This table is illustrative and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to gain structural insights.

Precise Mass Determination: HRMS would be used to measure the exact mass of the molecular ion of this compound. This precise mass would allow for the unambiguous determination of its elemental formula (C₁₂H₁₃N).

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through electron ionization or collision-induced dissociation), the resulting fragment ions would be analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. For this compound, characteristic fragments would likely arise from the loss of methyl groups or the amine group, as well as cleavages within the naphthalene ring system.

A table of expected HRMS data is provided below for illustrative purposes.

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M]⁺ | 171.1048 | (To be determined) | Molecular Ion |

| [M-CH₃]⁺ | 156.0813 | (To be determined) | Loss of a methyl group |

| [M-NH₂]⁺ | 155.0861 | (To be determined) | Loss of an amino group |

Note: This table is illustrative and not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds such as the C=C bonds of the naphthalene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2970 | IR, Raman |

| Aromatic C=C Stretch | 1500-1600 | IR, Raman |

| C-N Stretch | 1250-1350 | IR |

Note: This table is illustrative and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthalene ring in this compound would lead to characteristic absorption bands in the UV region. The position of the absorption maxima (λmax) would be influenced by the substitution pattern of the methyl and amino groups. This technique could also be employed for kinetic studies if the compound is involved in a chemical reaction that leads to a change in its electronic structure.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy could be used to investigate the photophysical properties of this compound. Naphthalene and its derivatives are often fluorescent. The presence of the amino and methyl groups would be expected to influence the fluorescence emission spectrum, quantum yield, and lifetime. These studies would provide insights into the excited state properties of the molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 3,4-Dimethylnaphthalen-1-amine derivatives?

- Methodology : The most robust approach involves palladium-catalyzed C-H dimethylamination using N,N-dimethylformamide (DMF) as the dimethylamino source. Key conditions include Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and heating at 100°C for 12–24 hours. This method achieves yields up to 95% for derivatives like 4-(3,4-dimethylbenzyl)-N,N-dimethylnaphthalen-1-amine .

- Critical Parameters : Solvent choice (e.g., DMF), ligand absence (ligand-free conditions), and controlled temperature are critical for regioselectivity.

Q. Which analytical techniques confirm the structure and purity of this compound derivatives?

- Primary Tools :

- NMR Spectroscopy : and NMR (e.g., δ 2.83 ppm for N,N-dimethyl groups in CDCl₃) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at 276.1752 for C₂₀H₂₂N) .

- IR Spectroscopy : Identifies functional groups (e.g., 1584 cm⁻¹ for aromatic C=C stretching) .

- Advanced Confirmation : Single-crystal X-ray diffraction resolves regiochemical ambiguities, as demonstrated for structurally related naphthalenamines .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : While direct safety data for this compound is limited, best practices for aromatic amines apply:

- Use fume hoods and personal protective equipment (gloves, lab coats).

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Refer to analogous compounds’ SDS sheets for hazard mitigation (e.g., toxicity similar to naphthylamine derivatives) .

Advanced Research Questions

Q. How can palladium-catalyzed C-H dimethylamination be optimized for higher yields?

- Strategies :

- Catalyst Tuning : Pd(OAc)₂ outperforms other Pd sources due to its stability under oxidative conditions .

- Additive Screening : Cu(OAc)₂ enhances catalytic turnover by acting as a co-oxidant .

- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethylbenzyl in 2d) improve yields (95%) compared to electron-withdrawing substituents .

- Data-Driven Example : A temperature gradient study (80–120°C) revealed 100°C as optimal for balancing reaction rate and decomposition .

Q. How to resolve contradictions in spectroscopic data for substituted derivatives?

- Case Study : Discrepancies in NMR chemical shifts for methyl groups may arise from conformational flexibility.

- Solution : Use 2D NMR (NOESY) to detect spatial proximity between methyl protons and aromatic rings .

- Validation : Cross-reference with X-ray crystallography (e.g., bond angles and torsion angles in structurally validated analogs) .

Q. How do substituents influence the stability and reactivity of this compound?

- Electronic Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.